molecular formula C7H5F3OS B2995025 2-[(Trifluoromethyl)sulfanyl]phenol CAS No. 33185-56-7

2-[(Trifluoromethyl)sulfanyl]phenol

Cat. No. B2995025
CAS RN: 33185-56-7
M. Wt: 194.17
InChI Key: QIVDFUUJJILMTQ-UHFFFAOYSA-N
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Description

“2-[(Trifluoromethyl)sulfanyl]phenol” is a chemical compound with the CAS Number: 33185-56-7 . It has a molecular weight of 194.18 and its IUPAC name is 2-(trifluoromethylthio)phenol .


Molecular Structure Analysis

The InChI code for “2-[(Trifluoromethyl)sulfanyl]phenol” is 1S/C7H5F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[(Trifluoromethyl)sulfanyl]phenol” is a powder that is stored at room temperature . It has a melting point of 35-37 degrees Celsius .

Scientific Research Applications

Synthetic Intermediate for Biaryls Production The compound has been employed as a synthetic intermediate in the metal-free regiocontrolled dehydrogenative C-H/C-H cross-coupling of aryl sulfoxides with phenols. This process, facilitated by trifluoroacetic anhydride, allows for the ortho-selective coupling of both substrates, yielding biaryl products with functional groups compatible with further synthetic applications, including the synthesis of π-expanded heteroarenes such as unprecedented 7,12-dioxa[8]helicene (Yanagi et al., 2016).

Copper-Catalyzed C-S Coupling/C-H Functionalization Another application involves the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, where 2-[(Trifluoromethyl)sulfanyl]phenol derivatives are synthesized from simple phenols and aromatic halides. This transformation highlights the compound's role in facilitating the construction of new C–S bonds, thereby expanding its utility in organic synthesis (Runsheng Xu et al., 2010).

Corrosion Inhibition The compound's derivatives have been studied for their inhibitory effects on the corrosion of mild steel in hydrochloric acid solution, demonstrating significant protection against corrosion. This research suggests potential applications in materials science, particularly in corrosion prevention strategies (Behpour et al., 2008).

SuFEx Click Chemistry for Drug Functionalization Significantly, the compound plays a role in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a transformative approach in drug discovery. This methodology enables the conversion of phenolic compounds into their respective arylfluorosulfate derivatives, thereby facilitating late-stage functionalization of known drugs to assess their biological activities rapidly (Zilei Liu et al., 2018).

Electrochemical Studies In the realm of electrochemistry, derivatives of 2-[(Trifluoromethyl)sulfanyl]phenol have been analyzed for their corrosion inhibition properties on mild steel, revealing their potential in protective coatings to mitigate corrosion in acidic environments. This application underscores the compound's relevance in enhancing material longevity and integrity (M. Behpour et al., 2008).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVDFUUJJILMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4.69 g of 2-methoxyphenyl trifluoromethyl sulfide, obtained according to Example 3, 20 ml of 48% strength by weight aqueous hydrobromic acid, and 20 ml of 96% strength by weight acetic acid was boiled under reflux for 24 hours. The completion of the reaction was then checked by gas chromatography. After cooling, the reaction mixture was poured into water. The organic phase was separated off and the aqueous phase was extracted with dichloromethane. The extract was combined with the organic phase. Drying over magnesium sulfate, concentration, and vacuum distillation gave 2.01 g (46% of theory) of 2-hydroxyphenyl trifluoromethyl sulfide (boiling point 65-66° C. at 26 mbar, melting point 35-37° C.).
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